3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde
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Overview
Description
3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of a cyclobutylmethoxy group and a carbaldehyde functional group further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indazole core is replaced by the cyclobutylmethoxy moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carboxylic acid
Reduction: 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, if it is being studied as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-(Cyclobutylmethoxy)-5-methylbenzonitrile
- 1-(2-(3-(Cyclobutylmethoxy)phenyl)-4-methylthiazol-5-yl)ethan-1-one
Comparison: Compared to similar compounds, 3-(Cyclobutylmethoxy)-1-methyl-1H-indazole-6-carbaldehyde stands out due to its unique indazole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclobutylmethoxy group also contributes to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(cyclobutylmethoxy)-1-methylindazole-6-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-16-13-7-11(8-17)5-6-12(13)14(15-16)18-9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
SONKJRSDWXJXAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)C(=N1)OCC3CCC3 |
Origin of Product |
United States |
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